1,1-Bis(4-dimethylaminophenyl)-2,2,2-trifluoroethanol
Overview
Description
1,1-Bis(4-dimethylaminophenyl)-2,2,2-trifluoroethanol is an organic compound known for its unique chemical structure and properties. This compound features two 4-dimethylaminophenyl groups attached to a central carbon atom, which is also bonded to a trifluoromethyl group and a hydroxyl group. The presence of the trifluoromethyl group imparts significant electron-withdrawing properties, making this compound interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Bis(4-dimethylaminophenyl)-2,2,2-trifluoroethanol can be synthesized through several methods. One common approach involves the reaction of 4-dimethylaminobenzaldehyde with trifluoroacetic acid and a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(4-dimethylaminophenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
1,1-Bis(4-dimethylaminophenyl)-2,2,2-trifluoroethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific electronic and steric properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1-Bis(4-dimethylaminophenyl)-2,2,2-trifluoroethanol involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to participate in electron transfer reactions, while the dimethylaminophenyl groups provide steric hindrance and electronic effects that influence its reactivity. These properties make it a versatile compound in both chemical and biological contexts .
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(4-dimethylaminophenyl)ethylene: Similar structure but lacks the trifluoromethyl group.
1,1-Bis(4-dimethylaminophenyl)propene: Similar structure with a propene group instead of trifluoroethanol.
1,1-Bis(4-dimethylaminophenyl)-1-(4-methylphenyl)-2,2,2-trifluoroethane: Similar structure with an additional methylphenyl group.
Uniqueness
1,1-Bis(4-dimethylaminophenyl)-2,2,2-trifluoroethanol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties. This makes it particularly useful in applications requiring strong electron-withdrawing effects and specific steric configurations .
Properties
IUPAC Name |
1,1-bis[4-(dimethylamino)phenyl]-2,2,2-trifluoroethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O/c1-22(2)15-9-5-13(6-10-15)17(24,18(19,20)21)14-7-11-16(12-8-14)23(3)4/h5-12,24H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHPSNVUXLZRCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697799 | |
Record name | 1,1-Bis[4-(dimethylamino)phenyl]-2,2,2-trifluoroethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7294-47-5 | |
Record name | 1,1-Bis[4-(dimethylamino)phenyl]-2,2,2-trifluoroethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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